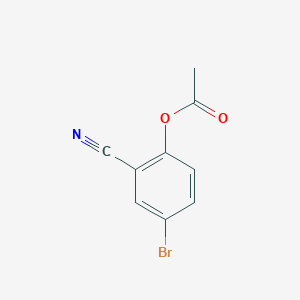

4-Bromo-2-cyanophenyl acetate

Overview

Description

4-Bromo-2-cyanophenyl acetate is an organic compound used as an important pharmaceutical intermediate and organic synthetic material . It is also known as ethyl 4-bromo-2-cyanobenzoate or ethyl 2-(4-bromo-2-cyanophenyl)acetate.

Synthesis Analysis

The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method involves the condensation of isopropyl cyanoacetate and substituted benzoic aldehydes . A more specific synthesis method for similar compounds involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone .

Molecular Structure Analysis

The molecular formula of this compound is C9H6BrNO2. The exact mass is 238.95800 and the molecular weight is 240.05300 .

Scientific Research Applications

Separation and Purification Techniques

4-Bromo-2-cyanophenyl acetate shows potential in separation and purification processes. Research by Smith, He, and Taylor (1997) demonstrated that compounds like 4-bromophenyl acetate can be effectively separated from industrial residues using selective sorption into ZSM-5 zeolites and subsequent desorption with acetone (Smith et al., 1997).

Synthesis and Characterization of Chemical Compounds

The synthesis of various chemical compounds utilizing this compound or related bromo-substituted aromatic compounds has been a subject of research. For instance, Dhanesar and Poole (1982) described a general route for preparing cyanophenyl ethers, used as polar, thermally stable liquid phases in gas chromatography, involving electrophilic bromination and subsequent reaction with cuprous cyanide (Dhanesar & Poole, 1982).

Pharmaceutical Applications

This compound and its derivatives find applications in pharmaceutical research. Wagh, Kothari, and Lokhande (2017) developed a High-Performance Liquid Chromatography (HPLC) method for quantifying impurities like (4-Bromophenyl) {Pyridine-2-yl} Acetonitrile in active pharmaceutical ingredients (Wagh et al., 2017). Similarly, Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines with potential antimicrobial properties, starting from 2-(4-bromo phenyl) methyl cyanide (Doraswamy & Ramana, 2013).

Material Science Applications

In material science, the synthesis of derivatives of this compound plays a role in developing materials for liquid crystal displays. Ren Guo-du (2001) studied the synthesis of 4-bromo-4'-hydroxybiphenyl, a key intermediate for such materials (Ren, 2001).

Mechanism of Action

Target of Action

It is known that similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 4-Bromo-2-cyanophenyl acetate may act as an electrophile . The bromine atom can be replaced by a nucleophile in a reaction catalyzed by a palladium complex . This is a key step in the formation of carbon-carbon bonds, which is central to many synthetic processes .

Biochemical Pathways

In general, compounds like this can be involved in various synthetic pathways, leading to a wide range of organic compounds .

Result of Action

The result of the action of this compound is typically the formation of a new carbon-carbon bond through a cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-bromo-2-cyanophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-6(12)13-9-3-2-8(10)4-7(9)5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGBRMPFASRNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

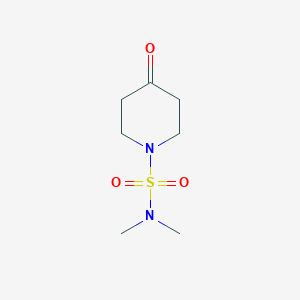

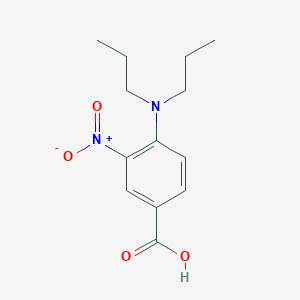

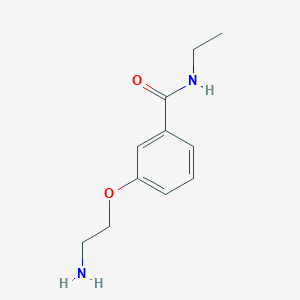

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one](/img/structure/B1385761.png)

![[2-Chloro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1385769.png)

![1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1385772.png)

![2-[(2-Pyridinylmethyl)amino]nicotinic acid](/img/structure/B1385773.png)

![2-[Cyclohexyl(ethyl)amino]isonicotinic acid](/img/structure/B1385774.png)